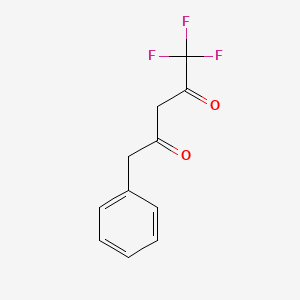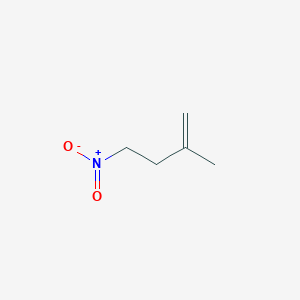
3-Bromo-2-iodofuran
Descripción general
Descripción
3-Bromo-2-iodofuran is an organohalogen compound with the molecular formula C₄H₂BrIO. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The presence of both bromine and iodine atoms in the furan ring makes this compound particularly interesting for various chemical applications .
Mecanismo De Acción
Target of Action
Furan derivatives, including “Furan, 3-bromo-2-iodo-”, have been found to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . The primary targets of furan derivatives are often microbial cells, where they exhibit antibacterial activity against both gram-positive and gram-negative bacteria .
Mode of Action
The mode of action of “Furan, 3-bromo-2-iodo-” involves its interaction with these microbial targets. The compound’s structure allows it to interact with various structural components of the microbial cells, leading to changes that can inhibit the growth and proliferation of the bacteria . The exact nature of these interactions can vary depending on the specific derivative and target organism.
Biochemical Pathways
“Furan, 3-bromo-2-iodo-” and other furan derivatives can affect various biochemical pathways within the target organisms. These compounds can interfere with essential processes such as cell wall synthesis, protein synthesis, and DNA replication, leading to the death of the microbial cells . The specific pathways affected can vary depending on the derivative and the target organism.
Result of Action
The result of the action of “Furan, 3-bromo-2-iodo-” is the inhibition of growth and proliferation of the target microbial cells. This can lead to the death of the cells and the resolution of the bacterial infection . The compound’s effectiveness can vary depending on factors such as the specific derivative, the target organism, and the presence of any resistance mechanisms.
Action Environment
The action of “Furan, 3-bromo-2-iodo-” can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other substances that can interact with the compound. These factors can influence the compound’s stability, its interaction with its targets, and its overall efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-iodofuran typically involves the halogenation of furan derivatives. One common method is the bromination of 2-iodofuran using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-2-iodofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used to replace the halogen atoms.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions to achieve coupling reactions.
Major Products Formed
Substitution Products: Depending on the reagent used, products can include azides, thiocyanates, or other substituted furans.
Coupling Products: Aryl or alkyl-substituted furans are typical products of coupling reactions.
Aplicaciones Científicas De Investigación
3-Bromo-2-iodofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Medicine: Researchers explore its potential in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-3-iodofuran: Similar structure but with different positions of bromine and iodine.
3-Chloro-2-iodofuran: Chlorine replaces bromine in the furan ring.
3-Bromo-2-chlorofuran: Iodine is replaced by chlorine.
Uniqueness
3-Bromo-2-iodofuran is unique due to the presence of both bromine and iodine atoms in specific positions on the furan ring. This unique arrangement allows for selective reactions and the formation of diverse products, making it a valuable compound in synthetic chemistry .
Propiedades
IUPAC Name |
3-bromo-2-iodofuran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrIO/c5-3-1-2-7-4(3)6/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSODYWNVCMVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(Aminomethyl)phenoxy]acetic acid tert-butyl ester](/img/structure/B3280680.png)





![[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid](/img/structure/B3280736.png)




